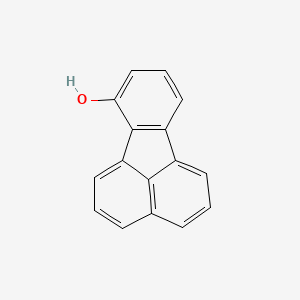![molecular formula C7H11NOS B14416191 N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine CAS No. 83370-64-3](/img/structure/B14416191.png)
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine is a chemical compound known for its unique structure and properties. It contains a bicyclic framework with a sulfur atom and a hydroxylamine functional group, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine typically involves the reaction of a suitable bicyclic precursor with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Specific catalysts or reagents may also be employed to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as distillation or crystallization to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfur atom in the bicyclic framework can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted bicyclic compounds. These products can have different properties and applications, making this compound a versatile compound for chemical research.
Applications De Recherche Scientifique
N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme interactions and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The sulfur atom in the bicyclic framework may also play a role in these interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine include other bicyclic compounds with sulfur atoms and hydroxylamine groups, such as:
- 2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine
- 2-Thiabicyclo[3.2.1]octan-3-ylidenehydroxylamine
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both a sulfur atom and a hydroxylamine group. This combination of features gives it distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
83370-64-3 |
|---|---|
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
N-(2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H11NOS/c9-8-7-5-1-3-6(10-7)4-2-5/h5-6,9H,1-4H2 |
Clé InChI |
YLLHVZUVMXLNRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C(=NO)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



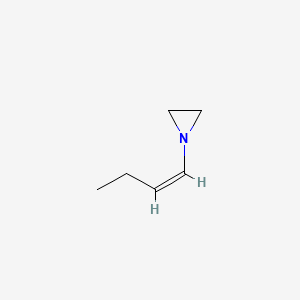
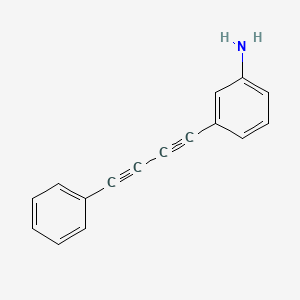

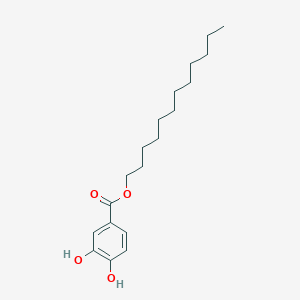
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)

![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
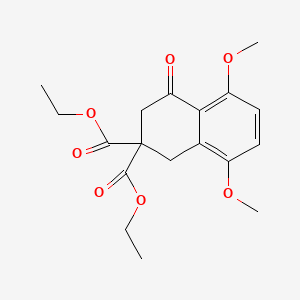
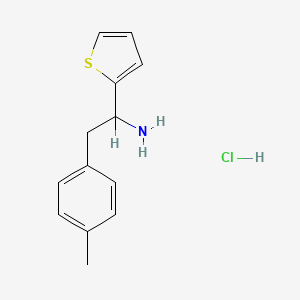
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)

